molecular formula C17H21N3O3S B2878821 2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole CAS No. 2320537-46-8

2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole

Cat. No.: B2878821
CAS No.: 2320537-46-8
M. Wt: 347.43
InChI Key: DTBUYMIIJGDTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions. The pyrrolidine ring is often incorporated through nucleophilic substitution reactions involving pyrrolidine and a suitable leaving group on the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-18-17(12-23-13)14-4-6-16(7-5-14)24(21,22)20-10-15(11-20)19-8-2-3-9-19/h4-7,12,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBUYMIIJGDTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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